(2r)-2-Hydroxy-1,2-di(thiophen-2-yl)ethanone
Overview
Description
(2r)-2-Hydroxy-1,2-di(thiophen-2-yl)ethanone is an organic compound featuring a hydroxyl group and two thiophene rings attached to an ethanone backbone. Thiophene derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique electronic properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2r)-2-Hydroxy-1,2-di(thiophen-2-yl)ethanone typically involves the condensation of thiophene derivatives with appropriate carbonyl compounds. One common method is the reaction of thiophene-2-carbaldehyde with a suitable ketone under acidic or basic conditions to form the desired product. The reaction conditions often include the use of catalysts such as Lewis acids or bases to facilitate the condensation process.
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often employs large-scale batch or continuous flow reactors. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity. Catalysts and solvents are selected based on their efficiency and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2r)-2-Hydroxy-1,2-di(thiophen-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
Oxidation: Formation of diketone derivatives.
Reduction: Formation of diol derivatives.
Substitution: Formation of substituted thiophene derivatives with various functional groups.
Scientific Research Applications
(2r)-2-Hydroxy-1,2-di(thiophen-2-yl)ethanone has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate and active ingredient.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes and organic field-effect transistors.
Mechanism of Action
The mechanism of action of (2r)-2-Hydroxy-1,2-di(thiophen-2-yl)ethanone involves its interaction with molecular targets through its functional groups. The hydroxyl and carbonyl groups can form hydrogen bonds and coordinate with metal ions, while the thiophene rings can participate in π-π interactions and electron transfer processes. These interactions influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
- Thiophene-2-carbaldehyde
- 2-Acetylthiophene
- 2-Thiophenemethanol
Uniqueness
(2r)-2-Hydroxy-1,2-di(thiophen-2-yl)ethanone is unique due to its specific combination of functional groups and stereochemistry, which confer distinct electronic properties and reactivity. This uniqueness makes it valuable in applications requiring precise control over molecular interactions and electronic behavior.
Properties
IUPAC Name |
(2R)-2-hydroxy-1,2-dithiophen-2-ylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2S2/c11-9(7-3-1-5-13-7)10(12)8-4-2-6-14-8/h1-6,9,11H/t9-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWZIOZTPNLTCR-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(C(=O)C2=CC=CS2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)[C@@H](C(=O)C2=CC=CS2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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